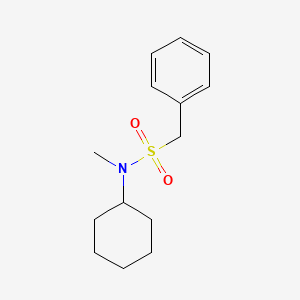

N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide

Description

Contextualization within Sulfonamide Chemistry

Sulfonamides are a significant class of compounds in organic chemistry and medicinal chemistry, characterized by the presence of a sulfonyl group connected to an amine group. ajchem-b.comresearchgate.net This functional group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents, which revolutionized medicine in the pre-antibiotic era. ajchem-b.comwikipedia.org The versatility of the sulfonamide moiety allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comresearchgate.netfrontiersrj.com The study of specific sulfonamides like N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide is driven by the continuous search for novel therapeutic agents and a deeper understanding of structure-activity relationships within this chemical class.

Scope and Objectives of Research on this compound

The primary objectives for the research on this compound would encompass its synthesis, structural elucidation, and the exploration of its physicochemical and potential biological properties. A comprehensive investigation would aim to:

Develop an efficient synthetic route to obtain the pure compound.

Characterize the molecule's structure and conformation using various spectroscopic and crystallographic techniques.

Investigate its fundamental chemical and physical properties.

Explore its potential as a scaffold for the development of new therapeutic agents.

Chemical Identity and Properties

A detailed understanding of a compound's chemical identity and properties is fundamental to any scientific investigation. While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on the well-established chemistry of related sulfonamides.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₁NO₂S |

| Molecular Weight | 267.39 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in organic solvents |

| Melting Point | Predicted to be in the range of similar sulfonamides |

| Boiling Point | Decomposes before boiling under atmospheric pressure |

| Acidity (pKa) | The N-H proton in related primary/secondary sulfonamides is weakly acidic. N-alkylation would influence this. |

Synthesis and Characterization

The synthesis of this compound would likely follow established protocols for the preparation of N-substituted sulfonamides. A common approach involves the reaction of a sulfonyl chloride with an appropriate amine.

A plausible synthetic route would start with the preparation of 1-phenylmethanesulfonyl chloride. This could then be reacted with N-methylcyclohexylamine in the presence of a base to yield the desired product.

Characterization of the synthesized compound would be crucial to confirm its identity and purity. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons in the phenyl, cyclohexyl, and methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonyl group (S=O stretches, typically in the 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹ regions), as well as vibrations corresponding to the C-H and C-N bonds. libretexts.org

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. acs.orgnih.gov

Comprehensive Analysis of Research Findings

While specific research findings on this compound are not widely published, a comprehensive analysis of research on analogous sulfonamides allows for an informed discussion of potential findings.

Research in this area often focuses on the supramolecular chemistry of sulfonamides, investigating how intermolecular interactions, such as hydrogen bonds and π-π stacking, influence their crystal packing and physical properties. researchgate.netnih.gov The presence of the bulky cyclohexyl group and the smaller methyl group on the nitrogen atom of this compound would be expected to have a significant impact on its solid-state structure.

Furthermore, the biological activity of sulfonamides is a major area of investigation. ajchem-b.comresearchgate.net Research would likely explore the potential of this compound as an inhibitor of various enzymes, given that many sulfonamide-based drugs act as enzyme inhibitors. ajchem-b.com The specific substituents on the nitrogen atom can significantly modulate the biological activity and selectivity of the compound.

Tabular Summary of Compounds

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-15(14-10-6-3-7-11-14)18(16,17)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLPZUQTCOEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Sulfonamide Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide, the most logical disconnection is at the sulfur-nitrogen (S-N) bond, a common and reliable strategy in sulfonamide synthesis. This disconnection reveals two key synthons: a phenylmethanesulfonyl electrophile and an N-methylcyclohexylamino nucleophile.

This leads to the identification of the corresponding synthetic equivalents: phenylmethanesulfonyl chloride and N-methylcyclohexylamine. Phenylmethanesulfonyl chloride serves as a reactive electrophile, readily undergoing nucleophilic attack by the secondary amine. N-methylcyclohexylamine is a commercially available or readily synthesized secondary amine. This primary disconnection simplifies the synthesis into a straightforward sulfonylation reaction.

Further disconnection of the precursors can also be envisioned. Phenylmethanesulfonyl chloride can be retrosynthetically derived from toluene (B28343) through chlorosulfonation, although direct synthesis from benzyl (B1604629) chloride is more common. N-methylcyclohexylamine can be prepared from cyclohexanone (B45756) and methylamine (B109427) via reductive amination.

Development of Novel Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the formation of the sulfonamide bond between phenylmethanesulfonyl chloride and N-methylcyclohexylamine.

A general synthetic scheme involves the dropwise addition of phenylmethanesulfonyl chloride to a stirred solution of N-methylcyclohexylamine in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction mixture is typically stirred at room temperature until completion, followed by an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. The final product can then be purified by recrystallization or column chromatography.

The efficiency of the N-sulfonylation reaction can be influenced by several factors, including the choice of solvent, base, temperature, and the stoichiometry of the reactants. A systematic optimization of these parameters is crucial for maximizing the yield and purity of this compound.

| Parameter | Variation | Rationale |

| Solvent | Dichloromethane, Diethyl ether, Tetrahydrofuran | Aprotic solvents are preferred to avoid side reactions with the sulfonyl chloride. Polarity can influence reaction rates. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | A non-nucleophilic organic base is required to scavenge the HCl produced. Steric hindrance of the base can affect reaction efficiency. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Lower temperatures can help control the reaction rate and minimize side product formation. |

| Stoichiometry | Equimolar or slight excess of the amine | Using a slight excess of the amine can ensure complete consumption of the more valuable sulfonyl chloride. |

This compound itself is achiral. However, the introduction of stereocenters in either the cyclohexyl or the phenylmethane moiety would lead to chiral analogues. The stereoselective synthesis of such analogues can be achieved through several strategies.

One approach involves the use of a chiral starting material, such as an enantiomerically pure cyclohexylamine (B46788) derivative. For instance, starting with a chiral N-methylcyclohexylamine would result in the formation of a diastereomeric mixture if the phenylmethane group also contained a stereocenter, or a single enantiomer if it did not.

Another strategy is the use of a chiral auxiliary. A chiral group can be temporarily attached to the amine or the sulfonyl chloride to direct the stereochemical outcome of a subsequent reaction, and then removed.

Furthermore, asymmetric catalysis can be employed. A chiral catalyst can be used to control the stereoselectivity of a key bond-forming reaction, leading to the desired enantiomer of the product. For example, a chiral catalyst could be used in the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the corresponding amine.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, minimization of waste, and the use of catalytic methods.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | The sulfonylation reaction itself has good atom economy, with HCl being the main byproduct. |

| Less Hazardous Chemical Syntheses | Exploring the use of less toxic solvents and bases. For example, replacing dichloromethane with a greener alternative like 2-methyltetrahydrofuran. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule, but relevant in the design of analogues with improved safety profiles. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent where possible, or solvent-free reaction conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the potential for deriving starting materials from renewable sources. |

| Reduce Derivatives | The direct sulfonylation of the secondary amine avoids the need for protecting groups. |

| Catalysis | Exploring catalytic methods for the synthesis of the starting materials, such as catalytic reductive amination for N-methylcyclohexylamine. |

| Design for Degradation | Not directly addressed in the synthesis but is a consideration for the lifecycle of the compound. |

| Real-time analysis for Pollution Prevention | Using in-situ reaction monitoring techniques (e.g., IR, NMR) to optimize reaction times and minimize energy use. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Functional Group Interconversions and Derivatization Strategies for the Compound

The phenyl ring of the phenylmethane moiety in this compound is amenable to various electrophilic aromatic substitution reactions. These modifications can be used to introduce a wide range of functional groups, allowing for the synthesis of a library of derivatives with potentially altered biological or chemical properties.

The directing effects of the benzylic sulfonamide group need to be considered. The -CH2SO2- group is generally considered to be weakly deactivating and meta-directing for electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. However, the methylene (B1212753) spacer mitigates this effect compared to a directly attached sulfonyl group.

Common electrophilic aromatic substitution reactions that can be performed on the phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (-NH2), which can then be further functionalized.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. Halogenated derivatives can serve as handles for further cross-coupling reactions.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. This is a powerful method for forming new carbon-carbon bonds.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. This reaction is sometimes prone to polysubstitution and rearrangements.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Modifications on the Cyclohexyl Ring System of the Sulfonamide

The direct functionalization of the cyclohexyl ring in a pre-formed this compound molecule is not a widely documented synthetic strategy. The saturated C-H bonds of the cyclohexane (B81311) ring are generally unreactive and require harsh conditions or specialized reagents for modification, which could compromise the stability of the sulfonamide functional group.

A more synthetically viable and common approach to introduce functionality onto the cyclohexyl ring is to begin with a pre-functionalized cyclohexylamine derivative. This strategy allows for the incorporation of a wide array of chemical groups at specific positions on the ring before the sulfonamide bond is formed. For example, derivatives such as 4-hydroxycyclohexylamine, 4-aminocyclohexylamine, or 4-ketocyclohexylamine could be N-methylated and subsequently reacted with 1-phenylmethanesulfonyl chloride to yield the corresponding functionalized sulfonamides. This modular approach offers greater control over the final structure and avoids potential side reactions associated with late-stage C-H activation on the aliphatic ring.

Diversification of the N-Alkyl/N-Arylalkyl Sulfonamide Core

A primary method for diversifying the core structure of N-alkyl/N-arylalkyl sulfonamides involves the N-alkylation of a secondary sulfonamide precursor. This transformation is typically achieved by treating an N-monosubstituted sulfonamide, such as N-cyclohexyl-1-phenylmethanesulfonamide, with a strong base to deprotonate the nitrogen, followed by the introduction of an alkylating agent.

This synthetic route is well-documented for analogous benzenesulfonamide (B165840) structures. For instance, N-cyclohexylbenzenesulfonamide can be readily alkylated with various electrophiles. The reaction generally proceeds by generating a sulfonamide anion with a base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The subsequent addition of an alkyl or arylalkyl halide leads to the formation of the corresponding tertiary sulfonamide. This method provides a reliable pathway to a diverse library of compounds by varying the alkylating agent.

Table 1: Examples of N-Alkylation/N-Arylalkylation of Analogous N-Cyclohexyl Sulfonamides This interactive table summarizes reaction conditions for the diversification of the N-substituent on an N-cyclohexyl sulfonamide core, based on data from analogous compounds.

| Precursor | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| N-cyclohexyl-4-methylbenzenesulfonamide | Ethyl iodide | NaH / DMF | N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |

| N-cyclohexylbenzenesulfonamide | Propyl iodide | NaH / DMF | N-cyclohexyl-N-propylbenzenesulfonamide |

| N-cyclohexylbenzenesulfonamide | Benzyl chloride | NaH / DMF | N-benzyl-N-cyclohexylbenzenesulfonamide |

Mechanistic Investigations of Key Transformations Involving this compound

Elucidation of Reaction Intermediates (e.g., Sulfene (B1252967) Intermediates) in Sulfonamide Synthesis

The synthesis of this compound from 1-phenylmethanesulfonyl chloride and N-methylcyclohexylamine in the presence of a non-nucleophilic base (like triethylamine) is proposed to proceed through a highly reactive sulfene intermediate. This mechanism is characteristic of sulfonyl chlorides that possess a proton on the α-carbon.

The reaction is initiated by the base abstracting the acidic α-proton from 1-phenylmethanesulfonyl chloride. This is followed by the rapid elimination of the chloride ion in an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. This process generates a transient and highly electrophilic intermediate known as phenylsulfene (PhCH=SO₂).

The key steps are:

Deprotonation: A base removes the proton from the carbon adjacent to the sulfonyl group.

Elimination: The resulting carbanion eliminates a chloride ion to form the sulfene intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of N-methylcyclohexylamine attacks the electrophilic sulfur atom of the sulfene.

Proton Transfer: A final proton transfer step yields the stable tertiary sulfonamide product, this compound.

The involvement of a sulfene intermediate is a key mechanistic feature that distinguishes the reactions of alkanesulfonyl chlorides with α-hydrogens from those of arylsulfonyl chlorides, which typically react via a direct nucleophilic substitution pathway. researchgate.net

Kinetic Studies of the Formation and Reactions of the Chemical Compound

While specific kinetic data for the formation of this compound is not available in the published literature, a kinetic study would aim to understand the reaction rate, order, and the factors influencing them. Such an investigation would likely focus on the reaction between 1-phenylmethanesulfonyl chloride and N-methylcyclohexylamine.

The study would involve systematically varying the concentrations of the reactants, base, and temperature, while monitoring the rate of product formation over time, often using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Key parameters to be investigated would include:

Reaction Order: Determining the dependence of the reaction rate on the concentration of each reactant (the sulfonyl chloride and the amine). If the reaction proceeds through a sulfene intermediate, the rate-determining step could be the formation of the sulfene (dependent on sulfonyl chloride and base concentrations) or the subsequent trapping by the amine.

Effect of pH/Base: The concentration and strength of the base are critical, as base is required for the initial deprotonation step in the sulfene pathway.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Activation Parameters: By studying the reaction at different temperatures, thermodynamic parameters like activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be calculated to provide deeper insight into the transition state of the rate-determining step.

Kinetic studies on related systems, such as the formation of anilinoalkanesulfonates, have shown that the rate-determining step can shift, for example, from initial adduct formation to dehydration, depending on the pH of the system. A similar complexity could be expected in the formation of the title compound.

Table 2: Conceptual Framework for a Kinetic Study of this compound Formation This table outlines the parameters and potential insights that would be gained from a kinetic investigation of the sulfonamide synthesis.

| Parameter | Method of Variation | Information Gained |

|---|---|---|

| Reactant Concentration | Systematically alter initial concentrations of 1-phenylmethanesulfonyl chloride and N-methylcyclohexylamine. | Determination of the reaction rate law and the order of reaction with respect to each reactant. |

| Base Concentration | Vary the concentration of the base (e.g., triethylamine). | Elucidate the role of the base in the rate-determining step; support for the E1cb mechanism. |

| Temperature | Conduct experiments at a range of temperatures (e.g., 25°C, 35°C, 45°C). | Calculation of activation energy (Ea) and other thermodynamic activation parameters. |

| Solvent | Perform the reaction in different solvents (e.g., acetonitrile (B52724), THF, dichloromethane). | Understand the influence of solvent polarity on the reaction mechanism and rate. |

Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules. For N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide, ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl, cyclohexyl, and N-methyl groups, as well as the benzylic methylene (B1212753) bridge. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.5 ppm). The single proton on the methine group of the cyclohexyl ring attached to the nitrogen would likely be observed as a multiplet, while the remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.0 ppm). The N-methyl group would present as a sharp singlet.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon environment. The aromatic carbons, the carbons of the cyclohexyl ring, the N-methyl carbon, and the benzylic carbon would all resonate at characteristic chemical shifts. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning these signals definitively by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-CH (aromatic) | 7.2 – 7.5 | 125 – 135 |

| Phenyl-C (quaternary) | - | 135 – 140 |

| CH₂ (benzylic) | ~4.3 | ~58 |

| N-CH₃ | ~2.7 | ~34 |

| Cyclohexyl-CH | 1.0 – 2.0 (multiplets) | 25 – 55 |

Fourier-Transform Infrared Spectroscopy and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule by probing its vibrational modes. ripublication.comresearchgate.net For this compound, the sulfonamide group is a key diagnostic feature.

The FT-IR and Raman spectra would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov Other significant vibrational modes include the S-N bond stretching, C-N stretching, and the various C-H stretching and bending modes of the aromatic and aliphatic moieties. researchgate.net The calculated infrared spectroscopy frequencies can help explain the main intermolecular interactions in the crystals. nih.gov While FT-IR is particularly sensitive to polar bonds like S=O, Raman spectroscopy is highly effective for analyzing the non-polar C-C bonds of the phenyl and cyclohexyl rings. nih.gov

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 – 3000 |

| C-H Stretch (Aliphatic) | 3000 – 2850 |

| S=O Asymmetric Stretch | 1350 – 1300 |

| S=O Symmetric Stretch | 1160 – 1140 |

| S-N Stretch | 970 – 930 |

| C-N Stretch | 1250 – 1020 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound (C₁₄H₂₁NO₂S), HRMS would confirm its molecular formula by measuring the mass of the molecular ion to within a few parts per million (ppm). The calculated exact mass of the protonated molecule [M+H]⁺ is 284.1366.

Analysis of the fragmentation pathways through techniques like MS/MS provides further structural confirmation. Key fragmentation patterns for this compound would be expected to involve:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of ions corresponding to the phenylmethanesulfonyl moiety and the N-cyclohexyl-N-methylamine moiety.

Cleavage of the benzylic C-S bond: This would result in the formation of a tropylium (B1234903) ion (m/z 91) and the corresponding sulfonamide fragment.

Fragmentation of the cyclohexyl ring: Loss of neutral alkene fragments from the cyclohexyl group is another plausible pathway.

X-ray Crystallography of this compound and Related Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism Studies of Sulfonamide Compounds

While a crystal structure for this compound is not publicly available, the structure of the closely related analogue, N-cyclohexyl-N-methylbenzenesulfonamide (C₁₃H₁₉NO₂S), has been determined. researchgate.netnih.gov This analogue differs only by the absence of the methylene group between the phenyl ring and the sulfur atom. The study of such analogues provides critical insights into the likely solid-state conformation of the target compound.

Sulfonamides as a class are known to exhibit polymorphism, where a compound can crystallize into multiple different crystal forms. researchgate.net These polymorphs can have different physical properties. researchgate.net The study of polymorphism is crucial in materials science and pharmaceuticals, as different crystal forms can display varied characteristics. nih.gov Computational modeling and quantum mechanical calculations are often used to understand the relative stability of different polymorphs and reproduce experimentally determined crystal structures. nih.govresearchgate.net

Table 3: Crystallographic Data for the Analogue N-Cyclohexyl-N-methylbenzenesulfonamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2729 (5) |

| b (Å) | 12.1182 (7) |

| c (Å) | 12.5801 (7) |

| β (°) | 109.103 (2) |

| Volume (ų) | 1335.79 (13) |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Packing Arrangements in the Solid State

The packing of molecules in a crystal lattice is governed by intermolecular interactions. In the crystal structure of the analogue N-cyclohexyl-N-methylbenzenesulfonamide, the packing is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov

In the broader class of sulfonamide crystals, intermolecular interactions play a critical role in defining the supramolecular structure. nih.gov Strong intermolecular hydrogen bonds, particularly involving N-H donors, and π-π stacking interactions between aromatic rings are often the main forces driving the crystal packing. nih.govacs.org The analysis of these non-covalent interactions is essential for understanding the stability and properties of the crystalline solid. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a chiral center at the benzylic carbon, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for studying such chiral molecules. nih.gov

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. An enantiomerically pure sample of the compound would exhibit a specific rotation value ([α]D), while a racemic mixture (50:50 of both enantiomers) would be optically inactive.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The phenyl group in this compound acts as a chromophore. Its interaction with the chiral center would produce a characteristic CD spectrum. This spectrum serves as a sensitive fingerprint for a specific enantiomer and can be used to determine enantiomeric excess. Comparing experimental CD spectra with those predicted by theoretical calculations can also aid in determining the absolute configuration (R or S) of the chiral center. nih.gov The synthesis of chiral sulfonamides is an area of active research, with chiroptical methods being key to characterizing the products. researchgate.netnih.gov

Theoretical and Computational Investigations of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic and Structural Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a framework for predicting molecular structure, stability, and reactivity with high accuracy. nih.govijaers.com For a molecule like N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide, these methods can reveal detailed insights into its conformational preferences and electronic landscape.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which possesses multiple rotatable bonds and a cyclohexyl ring, several low-energy conformations, or conformers, are likely to exist. nih.gov

Computational analysis would involve systematically exploring the rotational barriers around the key single bonds, such as the C(phenyl)-S bond, the S-N bond, and the N-C(cyclohexyl) bond. The cyclohexyl ring itself can exist in different conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the geometry of each potential conformer. mdpi.com The relative energies of these conformers would then be calculated to identify the global minimum energy structure and the populations of other low-energy conformers at a given temperature.

Table 1: Predicted Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O (avg.) | 1.45 Å |

| S-N | 1.66 Å | |

| S-C(phenyl) | 1.78 Å | |

| N-C(cyclohexyl) | 1.48 Å | |

| N-C(methyl) | 1.47 Å | |

| Bond Angle | O=S=O | 120.5° |

| C(phenyl)-S-N | 107.8° | |

| S-N-C(cyclohexyl) | 118.2° | |

| Dihedral Angle | C-S-N-C(cyclohexyl) | ~65° (gauche) |

Note: This data is illustrative and represents typical values expected from DFT calculations on similar sulfonamide structures. mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry used to predict the reactivity of molecules. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaers.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring. The LUMO, conversely, would be expected to be distributed across the electron-withdrawing sulfonamide group (-SO₂N-). This distribution would suggest that the molecule is most likely to undergo electrophilic attack at the phenyl ring and nucleophilic attack at the sulfur atom of the sulfonamide group.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data)

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability (nucleophilic sites) |

| LUMO Energy | -1.20 | Electron-accepting capability (electrophilic sites) |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, low reactivity |

Note: This data is illustrative. The HOMO-LUMO gap indicates the molecule is relatively stable. mdpi.com

Following geometry optimization, a vibrational frequency analysis is typically performed. irdg.org This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnist.gov Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. mdpi.com

The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups. For example, strong absorption bands would be predicted for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. Other key predicted vibrations would include C-H stretching from the phenyl and cyclohexyl groups, S-N stretching, and C-N stretching modes. Comparing these predicted frequencies with experimentally obtained IR spectra is a standard method for validating the computational model. researchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies and Their Assignments (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2950 - 2850 |

| S=O Asymmetric Stretch | ~1350 |

| S=O Symmetric Stretch | ~1160 |

| S-N Stretch | ~940 |

| C-S Stretch | ~700 |

Note: This data is illustrative and represents frequencies commonly observed for sulfonamide-containing compounds.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. peerj.com

MD simulations are ideal for exploring the conformational landscape and flexibility of this compound. mdpi.com A simulation would be initiated from the lowest energy structure obtained from quantum calculations. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to transition between different low-energy conformations.

Analysis of the MD trajectory would reveal the flexibility of different parts of the molecule. For instance, the rotation around the S-N and C-S bonds would be monitored to understand the conformational preferences of the sulfonamide linkage. The cyclohexyl ring's dynamics, including the rate of chair-to-chair interconversion, could also be quantified. This information is crucial for understanding how the molecule's shape fluctuates, which can be important for its interactions with other molecules.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane) in the simulation box.

Simulations in different solvents would reveal how solvent-solute interactions affect the conformational equilibrium. In a polar solvent like water, conformations that expose polar groups (like the sulfonamide oxygens) to the solvent may be stabilized through hydrogen bonding. Conversely, in a non-polar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar parts. frontiersin.org By calculating the potential energy of the molecule in different solvent environments, the relative stability of various conformers can be assessed, providing a more realistic picture of the molecule's behavior in solution. plos.org

Molecular Docking Studies and Ligand-Target Interactions for Related Sulfonamides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding drug-receptor interactions. In the context of sulfonamides, molecular docking studies have been pivotal in elucidating their binding mechanisms to various enzyme targets, thereby providing a rationale for their observed biological activities and guiding the design of new, more potent derivatives.

While specific molecular docking studies on this compound are not extensively reported in the reviewed literature, a wealth of data exists for structurally related sulfonamides. These studies offer valuable insights into the potential interactions and binding modes that this compound might adopt. The general structure of sulfonamides, characterized by a central sulfonyl group, allows for a range of interactions, including hydrogen bonding via the sulfonamide oxygens and the nitrogen atom, as well as hydrophobic and van der Waals interactions involving the N- and S-substituents.

Prediction of Binding Modes with Mechanistic Enzyme Targets

The prediction of binding modes is a critical aspect of molecular docking, as it provides a detailed three-dimensional view of how a ligand interacts with the active site of a receptor. For sulfonamides, these studies have often focused on enzymes that are crucial for the survival of pathogens or the progression of diseases such as cancer.

One of the most well-studied targets for sulfonamides is carbonic anhydrase (CA). Docking studies have consistently shown that the sulfonamide moiety binds to the zinc ion in the active site of CA. rcsb.orgacs.org The deprotonated nitrogen atom of the sulfonamide group typically coordinates with the Zn2+ ion, displacing a water molecule or hydroxide (B78521) ion. acs.org This interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as Thr199. rcsb.orgacs.org The substituents on the sulfonamide scaffold then extend into different pockets of the active site, and their specific interactions determine the inhibitor's potency and selectivity for different CA isoforms. unifi.it

For antibacterial applications, sulfonamides have been studied as inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), which is involved in folic acid synthesis in bacteria. youtube.com The sulfonamide molecule acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA). youtube.com Docking studies have shown that the sulfonamide group mimics the carboxylate group of PABA, forming key interactions with the enzyme's active site.

Another important class of enzyme targets for sulfonamides are the Mur ligases, which are involved in the biosynthesis of peptidoglycan in bacteria. Molecular dynamics simulations of sulfonamide inhibitors bound to MurD ligase have revealed that rigid mimetics of D-glutamic acid can form stable electrostatic interactions within the D-Glu-binding site. nih.gov Furthermore, arylalkyloxy substituents at the C6 position can be stabilized in the uracil-binding pocket through a number of stable electrostatic and hydrophobic interactions. nih.gov

Energetic Analysis of Compound-Receptor Complexes

The energetic analysis of ligand-receptor complexes provides a quantitative measure of the binding affinity, which is crucial for ranking potential drug candidates. This analysis is typically expressed in terms of binding energy (often in kcal/mol), with more negative values indicating a stronger and more favorable interaction.

In molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics targeting 1AZM, the calculated binding affinities ranged from -6.8 to -8.2 kcal/mol. nih.govresearchgate.net These values were notably better than that of the standard drug acetazolamide (B1664987) (-5.25 kcal/mol), indicating a higher predicted potency for the novel sulfonamide derivatives. nih.govresearchgate.net

Molecular mechanics energies combined with generalized Born or Poisson–Boltzmann and surface-area continuum solvation (MM/PBSA and MM/GBSA) methods are also employed to calculate binding energies from molecular dynamics simulation trajectories. acs.org This approach provides a more dynamic and solvated picture of the binding event and can offer a more accurate estimation of the binding free energy.

For this compound, a theoretical energetic analysis would need to be performed to predict its binding affinity for specific targets. Based on the data from related sulfonamides, it is reasonable to hypothesize that it would exhibit significant binding energies with appropriate receptors, driven by the combined energetic contributions of its various structural components. The precise binding energy would, of course, be highly dependent on the specific topology and amino acid composition of the target's active site.

Mechanistic Biochemical and Cellular Activity Studies in Vitro and in Silico of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide Analogues

Enzyme Inhibition Mechanism Investigations of Related Sulfonamide Derivatives

Sulfonamide-based compounds have been identified as potent inhibitors of several key enzyme families. The following subsections detail the mechanistic insights into their inhibitory action against cyclooxygenase-2, phosphopantetheinyl transferase, and various kinases.

Cyclooxygenase-2 (COX-2) Inhibition at a Mechanistic Level

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2, a critical step in the synthesis of prostanoids which are mediators of inflammation and pain. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed for homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govfrontiersin.org The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

The selectivity of certain sulfonamide derivatives for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. nih.gov The COX-2 active site possesses a larger, more accommodating hydrophilic side-pocket that is absent in COX-1. nih.govwikipedia.org The characteristic phenyl sulfonamide moiety of selective inhibitors, such as celecoxib (B62257) and valdecoxib, is able to bind within this specific pocket. nih.govresearchgate.net

Mechanistically, the oxygen atoms of the sulfonamide group form crucial hydrogen bonds with amino acid residues within this selective pocket, including Gln192, His90, and Arg513. wikipedia.org This interaction anchors the inhibitor molecule, preventing the substrate (arachidonic acid) from entering the active site and thereby blocking prostaglandin synthesis. wikipedia.org In contrast, the bulky sulfonamide group physically prevents these molecules from fitting into the narrower COX-1 channel. wikipedia.org Structure-activity relationship (SAR) studies have consistently shown that this sulfonamide or an isosteric methylsulfone group is a critical determinant for potent and selective COX-2 inhibition. nih.govwikipedia.org

| Feature | Role in COX-2 Inhibition | Key Interacting Residues | Source |

| Phenyl Sulfonamide Moiety | Binds to a polar side pocket present in COX-2 but not COX-1, conferring selectivity. | Gln178, Leu338, Ser339 | nih.gov |

| Sulfonamide Group Oxygen | Forms hydrogen bonds that anchor the inhibitor within the active site. | His90, Arg513, Gln192 | wikipedia.org |

| Diaryl Heterocycle Core | Provides the structural scaffold, with a cis-stilbene-like arrangement often being important for activity. | Hydrophobic and electrostatic interactions with various side-chains. | wikipedia.org |

Phosphopantetheinyl Transferase (PptT) Inhibition in Mycobacterial Systems

The cell envelope of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, is rich in unique, complex lipids that are essential for its viability and virulence. nih.gov The biosynthesis of these lipids involves large enzymatic systems like polyketide synthases (PKS), which must be converted from an inactive 'apo' form to an active 'holo' form. nih.gov This activation is catalyzed by phosphopantetheinyl transferases (PPTases). ipbs.fr

Mtb possesses two PPTases, and one of them, PptT, is essential for the activation of the type-I PKSs required for the synthesis of mycolic acids and other lipid virulence factors. nih.gov This makes PptT a validated target for the development of new anti-tuberculosis drugs. nih.gov The inhibition of PptT would disrupt the production of key cell envelope components, compromising the bacterium's ability to grow and persist during infection. nih.gov

The mechanism of PptT involves the transfer of a 4'-phosphopantetheine (B1211885) (Ppant) group from coenzyme A (CoA) to a conserved serine residue on an acyl carrier protein (ACP) domain of the PKS. ipbs.fr This attached Ppant arm then acts as a flexible tether to carry the growing lipid chain between the various catalytic domains of the synthase. ipbs.fr Research into PptT inhibitors has explored compounds that can block this transfer reaction. X-ray crystallography has revealed a narrow hydrophobic channel in PptT that accommodates the pantetheinyl arm of CoA. nih.govacs.org Inhibitors are designed to occupy this channel and/or the CoA binding site, preventing the enzyme from performing its essential post-translational modification function. nih.govacs.org Structure-activity relationship studies of inhibitor classes such as amidinoureas have been conducted to optimize potency against PptT. nih.gov

Kinase Inhibition Profiles and Mechanisms (e.g., CDK2) of Sulfonamide-Based Compounds

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. nih.govresearchgate.net Their deregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.gov Consequently, CDKs, and particularly CDK2, have emerged as significant targets for anticancer drug development. nih.gov CDK2, in association with its cyclin partners (cyclin E and cyclin A), plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. nih.gov

A number of sulfonamide-based compounds have been designed and synthesized as potent CDK2 inhibitors. nih.govwipo.int These inhibitors typically function by competing with ATP for binding to the kinase's active site. Molecular docking studies have shown that the sulfonamide moiety can form key hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket, such as Leu83. researchgate.net For instance, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated significant CDK2 inhibitory activity, leading to cell cycle arrest and cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50).

| Compound Class | Target Cancer Cell Lines | CDK2 IC50 Range | Key Mechanistic Feature | Source |

| 2-Thiouracil-5-sulfonamides | Ovarian (A-2780), Colon (HT-29), Breast (MCF-7), Liver (HepG2) | Good inhibitory activity, comparable to Roscovitine for the most potent compounds. | Induction of cell cycle arrest. | nih.govresearchgate.net |

| Diaminothiazole derivatives | Not specified | 0.0009 - 15 µM | Binding to the ATP-binding site, forming hydrogen bonds with Glu81 and Leu83. | researchgate.net |

| General Sulfonylamides | Not specified | ≤50 nM to >1000 nM | Inhibition of CDK2/Cyclin E1 enzyme activity. | nih.gov |

Receptor Binding and Modulation Mechanisms of Related Sulfonamides

Beyond enzyme inhibition, sulfonamide derivatives are also prominent in the development of receptor modulators. Their structural features allow for specific interactions with receptor binding pockets, leading to either agonistic or antagonistic activity.

Investigation of Y5 Receptor Antagonism at the Molecular Level

The neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor that is implicated in the regulation of energy balance and food intake. As such, it is considered a potential target for the treatment of obesity. A significant effort has been made to discover small-molecule Y5 receptor antagonists, with sulfonamides emerging as a promising class of compounds. nih.gov

The development of these antagonists involves optimizing their structure to achieve high binding affinity for the human Y5 receptor subtype and excellent selectivity over other NPY receptor subtypes (Y1, Y2, Y4). nih.gov Structure-activity relationship (SAR) studies have been crucial in this process, exploring different substitutions on the sulfonamide scaffold to enhance potency and selectivity. nih.gov Molecular modeling has been used to develop a theoretical framework for understanding the ligand-receptor interactions, guiding the synthesis of more effective antagonists. nih.gov High-throughput synthesis and screening have accelerated the optimization of sulfonamide amides, ureas, and amines, leading to the identification of potent compounds in each series. nih.gov

Biophysical Characterization of Ligand-Receptor Interactions for Sulfonamide Analogues

A deep understanding of the binding process between a ligand and its target protein requires the use of various biophysical techniques. nih.gov These methods provide quantitative data on binding affinity, thermodynamics, and the structural consequences of the interaction.

For sulfonamide-based compounds, techniques such as fluorescence spectroscopy, circular dichroism (CD), and dynamic light scattering (DLS) have been employed to study their interactions with proteins like serum albumin, a key carrier protein in the blood. rsc.org Fluorescence spectroscopy can reveal binding constants and the nature of the binding site by monitoring changes in the intrinsic fluorescence of the protein's tryptophan residues upon ligand binding. rsc.org CD spectroscopy is used to determine if the ligand induces any changes in the secondary structure of the protein, while DLS can detect any ligand-induced protein agglomeration. rsc.org

More detailed structural insights at an atomic level can be gained from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For example, studies on the interaction of sulfonamides and their analogues with the FK506-binding protein 12 (FKBP12) have used crystallography to reveal the precise network of interactions, including hydrogen bonds and van der Waals contacts, formed by the sulfonamide moiety within the binding pocket. acs.org These studies allow for a precise determination of the binding contributions of each atom within the sulfonamide functional group, providing invaluable information for rational drug design. acs.org

Structure-Activity Relationship (SAR) Elucidation for N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide Derivatives

Influence of N-Alkyl Substitution on Mechanistic Biological Activity

Substitutions on the sulfonamide nitrogen (N) atom are critical in defining the biological activity of this class of compounds. The size, length, and nature of the alkyl groups can significantly alter the compound's interaction with its biological targets.

Theoretical and in silico studies on sulfonamides with alkylamine substituents have shown that the length of the alkyl chain influences fundamental physicochemical properties like pKa and hydrophobicity. acs.orgnih.gov The strength of intramolecular hydrogen bond interactions, which can affect receptor binding, has been observed to increase from an ethyl to a butylamine (B146782) chain and then decrease with further elongation. acs.orgnih.gov Such modifications directly impact how the molecule orients itself within a target's binding pocket.

| N-Alkyl Substituent | Observed Effect on Physicochemical Properties | Impact on Biological Activity | Reference Example |

|---|---|---|---|

| Methyl (as in parent compound) | Provides a balance of lipophilicity and size. | Serves as a baseline for activity comparison. | Core N-cyclohexyl-N-methyl structure |

| Ethyl to Butyl Chain | Increases lipophilicity and alters intramolecular H-bond strength. acs.orgnih.gov | Can enhance or decrease potency depending on the target's binding site geometry. | Alkylamino-substituted sulfonamides acs.orgnih.gov |

| Bulky/Polycyclic Groups (e.g., Benzylic) | Significantly increases steric bulk and lipophilicity. | Can lead to potent cytotoxicity against various cell lines. researchgate.net | N-benzylic sulfonamides from indole (B1671886) scaffolds researchgate.net |

Role of Phenylmethane and Cyclohexyl Moieties in Mechanistic Biological Efficacy

The cyclohexyl moiety often serves as a lipophilic scaffold, enhancing the molecule's ability to interact with hydrophobic pockets in target proteins. rsc.org Structure-activity relationship studies on various compound series containing a cyclohexyl ring have shown that its presence is often beneficial for antiproliferative and other biological activities. For example, in one study, the saturation of a cyclohexene (B86901) ring to a cyclohexane (B81311) ring was found to enhance the inhibitory effect of the compounds on TNF-α levels. The steric bulk provided by the cyclohexyl group can be crucial for achieving the correct orientation for effective binding.

The phenylmethane moiety (a benzyl (B1604629) group) also plays a key role. The aromatic phenyl ring can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, with amino acid residues in the target protein. The substitution pattern on this phenyl ring is a common strategy for optimizing activity. For instance, the addition of electron-withdrawing groups like a nitro group has been shown to increase the antibacterial activity of some sulfonamide derivatives. nih.gov This suggests that the electronic properties of the phenyl ring are as important as its steric properties.

Together, the combination of a flexible, bulky cyclohexyl group and a planar, electronically versatile phenyl group creates a pharmacophore that can be finely tuned to achieve desired biological effects. openaccesspub.org

Computational SAR Modeling for Mechanistic Insights into Sulfonamide Action

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the mechanistic basis of sulfonamide action. researchgate.netmedwinpublishers.com These in silico techniques build mathematical models that correlate the chemical structure of compounds with their biological activity. ekb.eg

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to sulfonamide derivatives. nih.govnih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govtandfonline.com For example, a 3D-QSAR study on sulfonamide-based inhibitors might reveal that bulky substituents are preferred in one region (e.g., near the cyclohexyl ring) while electron-donating groups are favored on the phenyl ring to enhance interactions with the target protein. tandfonline.com

These computational models provide several key mechanistic insights:

Identification of Key Pharmacophoric Features : They help pinpoint the essential structural elements required for biological activity.

Prediction of Activity : QSAR models can predict the biological activity of novel, unsynthesized sulfonamide derivatives, guiding medicinal chemistry efforts. medwinpublishers.comekb.eg

Understanding Binding Modes : When combined with molecular docking, these models can elucidate how sulfonamide analogues bind to their target proteins, revealing specific amino acid interactions and the forces that stabilize the ligand-receptor complex. tandfonline.com

Modulation of Cellular Pathways and Processes (In Vitro) by Related Sulfonamides

Sulfonamide derivatives exert their biological effects, particularly their anticancer activities, by modulating fundamental cellular processes. In vitro studies have shown that these compounds can trigger programmed cell death (apoptosis) and interfere with the cell division cycle.

Apoptosis Induction Mechanisms (e.g., BCL-2/BAX modulation)

Apoptosis is a critical pathway for eliminating damaged or cancerous cells and is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. nih.gov This family includes anti-apoptotic members like BCL-2, which prevent cell death, and pro-apoptotic members like BAX, which promote it. wikipedia.org The ratio of BAX to BCL-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio pushes the cell toward death. researchgate.net

Several studies have demonstrated that sulfonamide derivatives can induce apoptosis by modulating this crucial balance. mdpi.com The mechanism often involves the downregulation of the anti-apoptotic BCL-2 protein and/or the upregulation of the pro-apoptotic BAX protein. nih.gov This shift disrupts the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade that executes cell death. nih.govwikipedia.org

While some sulfonamides directly alter the expression levels of BCL-2 and BAX, others may act upstream. nih.gov For example, a compound might activate the p53 tumor suppressor protein, which is a known transcriptional regulator of the BAX gene. mdpi.com Activation of p53 can lead to increased BAX expression, thereby promoting apoptosis. nih.gov

| Cellular Marker | Function in Apoptosis | Effect of Apoptotic Sulfonamides | Downstream Consequence |

|---|---|---|---|

| BCL-2 | Anti-apoptotic (inhibits cell death) researchgate.net | Downregulation of expression/activity. nih.gov | Reduced inhibition of BAX/BAK. |

| BAX | Pro-apoptotic (promotes cell death) wikipedia.org | Upregulation of expression/activity. nih.gov | Increased mitochondrial membrane permeabilization. wikipedia.org |

| BAX/BCL-2 Ratio | Key determinant of cell fate. | Increased ratio. nih.gov | Commitment to apoptosis. |

| Caspase-3 | Executioner caspase. | Activation. nih.govnih.gov | Cleavage of cellular substrates, leading to cell death. |

Advanced Analytical Methodologies for Research Applications of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental in determining the purity and isolating N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide and related compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of N-substituted sulfonamides. In a typical application for a structurally similar compound, Benzenesulfonamide (B165840), N-cyclohexyl-N-methyl-2-nitro-, separation is achieved using a C18-based stationary phase with low silanol (B1196071) activity. sielc.com The mobile phase generally consists of an organic solvent like acetonitrile (B52724) mixed with water. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a consistent protonation state, which improves peak shape and retention time reproducibility. The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Gas Chromatography (GC) can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. For sulfonamides, derivatization may sometimes be necessary to increase volatility and thermal stability, preventing decomposition in the high-temperature injector and column. A capillary column with a non-polar or medium-polarity stationary phase would typically be used, coupled with a flame ionization detector (FID) for purity analysis or a mass spectrometer (MS) for definitive identification.

Table 1: Representative HPLC Conditions for Separation of Related N-Substituted Sulfonamides

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) | Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- sielc.com |

| Detection | UV Spectroscopy or Mass Spectrometry (MS) | General sielc.com |

| Application | Purity assessment, preparative separation, pharmacokinetics | N-Cyclohexyl-4-methylbenzenesulfonamide nih.gov |

Chiral Chromatography for Enantiomer Separation and Purity Determination

Since this compound possesses a chiral center at the carbon atom linking the phenyl and sulfonyl groups, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical in pharmaceutical research, as they often exhibit different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for this purpose.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for resolving various sulfonamide derivatives. nih.govresearchgate.net For example, a CHIRALPAK AD-H column, which is based on amylose, has been successfully used to separate the enantiomers of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov SFC is often favored as it can provide higher resolution and faster analysis times compared to HPLC. nih.govresearchgate.net The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. In SFC, supercritical carbon dioxide is used as the main mobile phase component, modified with an alcohol. researchgate.net

Table 2: Chiral Chromatography Methods for Related Sulfonamides

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Amylose AD-H, Cellulose OD-H) | Hexane/Isopropanol | Enantioseparation of diarylpyrazole sulfonamides nih.gov |

| SFC | Polysaccharide-based (e.g., Amylose and Cellulose derivatives) | Supercritical CO2 with alcohol modifier | Higher resolution and faster separation of sulfonamide enantiomers nih.govresearchgate.net |

| HPLC | CHIRALPAK AD-H | Not specified | Separation of N-C axially chiral sulfonamides nih.gov |

Advanced Mass Spectrometry for Mechanistic Metabolite Identification (in vitro)

Understanding the metabolic fate of this compound is essential for its development in research applications. In vitro metabolism studies, typically using liver microsomes or hepatocytes, coupled with advanced mass spectrometry, allow for the identification of potential metabolites.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the parent compound and its metabolites, generating characteristic fragmentation patterns that help elucidate their structures.

For sulfonamides, common metabolic pathways include both Phase I and Phase II biotransformations. researchgate.net

Phase I Reactions: Oxidation is a primary route, which can occur at various positions on the molecule. This includes aromatic hydroxylation on the phenyl ring and aliphatic hydroxylation on the cyclohexyl ring.

Phase II Reactions: Conjugation reactions, such as glucuronidation, can occur on hydroxylated metabolites. Acetylation is another common pathway for sulfonamides that possess a primary aromatic amine, although this is not a primary route for the target compound. researchgate.net

An important area of investigation for sulfonamides is the formation of reactive metabolites. The hydroxylamine (B1172632) derivative of sulfamethoxazole, for example, has been identified as a reactive metabolite that can be detected using in-vitro toxicity assays with lymphocytes. nih.gov Similar reactive intermediates could be investigated for this compound using advanced MS techniques to trap and identify them.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the detection and quantification of this compound in complex biological or environmental samples, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering exceptional sensitivity and selectivity.

The methodology involves coupling an HPLC system, for chromatographic separation, directly to a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering. A specific precursor ion (usually the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the sample matrix. journalofchemistry.org

For general sulfonamide analysis, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix. hpst.czusda.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. hpst.cznih.gov

Table 3: Typical LC-MS/MS Parameters for Sulfonamide Analysis in Complex Matrices

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase C18 Column | Separation of analytes from matrix components nih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile/Methanol | Elution and promotion of ionization journalofchemistry.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecules ([M+H]+) nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification journalofchemistry.org |

| Sample Preparation | Solid-Phase Extraction (SPE) or QuEChERS | Analyte extraction and clean-up hpst.cznih.gov |

Surface-Enhanced Vibrational Spectroscopy for Interfacial Behavior Studies of Related Compounds

Surface-Enhanced Vibrational Spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a highly sensitive technique used to study the adsorption and behavior of molecules at metallic surfaces. spiedigitallibrary.org This method can provide detailed structural information (a molecular fingerprint) of an analyte at trace concentrations. spiedigitallibrary.org While specific SERS studies on this compound are not available, research on related sulfonamides demonstrates the utility of this technique.

SERS analysis of sulfonamides typically involves adsorbing the analyte onto plasmonically active metallic nanostructures, most commonly silver (Ag) or gold (Au) nanoparticles. nih.govspiedigitallibrary.org The interaction of the molecule with the nanoparticle surface enhances the Raman scattering signal by several orders of magnitude, allowing for detection at very low levels. spiedigitallibrary.org

Studies on various sulfa drugs have shown that factors such as pH significantly influence the SERS spectra. The protonation state of the sulfonamide group and any other ionizable functional groups affects the molecule's orientation and binding affinity to the nanoparticle surface, which in turn alters the observed Raman peaks. globethesis.com This technique can be used to investigate the interfacial behavior of this compound, providing insights into its interaction with surfaces, which is relevant in fields like materials science and sensor development. Combining SERS with techniques like thin-layer chromatography (TLC-SERS) can also provide a rapid method for identification. nih.gov

Potential Research Applications of N Cyclohexyl N Methyl 1 Phenylmethanesulfonamide in Chemical Biology and Material Science

Development as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools in chemical biology for the visualization and functional study of biochemical pathways. The N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide structure incorporates features that could be leveraged for the development of such probes. The sulfonamide functional group is a key component of various drugs and is known to target specific enzymes. nih.gov For instance, sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes.

The lipophilic nature of the cyclohexyl and phenyl groups could enhance the molecule's ability to cross cellular membranes, a critical property for intracellular probes. By modifying the phenyl ring with a fluorophore or a reactive group for bio-conjugation, this compound could be transformed into a scaffold for targeted molecular probes. The N-methyl and N-cyclohexyl substitutions would precisely modulate the scaffold's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for a protein of interest.

Table 1: Comparison of Structural Features for Molecular Probe Potential

| Structural Feature | Potential Contribution in a Molecular Probe | Related Compound Class |

|---|---|---|

| Sulfonamide Core | Provides a directed binding motif, often for metalloenzymes; acts as a stable linker. | Sulfonamide-based inhibitors and probes. |

| Phenyl Ring | Allows for functionalization with reporters (e.g., fluorophores) or reactive handles. | Aromatic scaffolds in fluorescent dyes. |

| Cyclohexyl Group | Increases lipophilicity for membrane permeability; provides steric bulk to influence binding selectivity. | Lipophilic probes for intracellular imaging. |

| N-Methyl Group | Fine-tunes steric hindrance and electronic properties at the binding interface. | N-alkylated enzyme inhibitors. |

Use as Chiral Auxiliaries or Ligands in Asymmetric Organic Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is vital in the pharmaceutical industry. A key strategy in this field is the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Cyclohexyl-based structures are highly effective as chiral auxiliaries, providing excellent diastereofacial selectivity in various carbon-carbon bond-forming reactions due to their rigid and well-defined chair conformation. sigmaaldrich.com

While this compound is not inherently chiral, chiral versions could be synthesized, for example, by using an enantiomerically pure cyclohexylamine (B46788) derivative. Such a chiral sulfonamide could serve as a valuable auxiliary. The sulfonamide group provides a robust connection to the substrate, and its stereochemical environment, dictated by the chiral cyclohexyl group, could effectively bias the approach of reagents. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com The development of new cyclohexyl-based chiral auxiliaries remains an active area of research. researchgate.netsoton.ac.uk

Exploration in Advanced Materials Science (e.g., for CO2 Capture, based on related amine structures)

The mitigation of carbon dioxide (CO2) emissions is a critical global challenge, driving research into efficient capture technologies. Amine-based materials are the current benchmark for CO2 capture, reacting with the acidic CO2 gas. mdpi.com Solid sorbents functionalized with amines are particularly promising as they can overcome some drawbacks of aqueous amine solutions, such as high energy requirements for regeneration. nih.govwikipedia.org

The this compound structure contains a tertiary amine nitrogen within the sulfonamide group. While the nitrogen in a sulfonamide is significantly less basic than in a free amine, materials incorporating this motif could still be explored for CO2 capture. More plausibly, the molecule could be used as a building block in the synthesis of specialized polymers or functionalized porous materials like metal-organic frameworks (MOFs). researchgate.net The amine functionality is the key reactive site for CO2. acs.org The bulky cyclohexyl and phenyl groups could be exploited to create materials with specific porosity and surface characteristics, potentially enhancing CO2 selectivity and capture capacity under various conditions.

Table 2: CO2 Adsorption Properties of Representative Amine-Functionalized Materials

| Sorbent Type | Support Material | Amine Used | Typical CO2 Capacity (mmol/g) | Regeneration Temperature (°C) |

|---|---|---|---|---|

| Class 1 | Mesoporous Silica | Tetraethylenepentamine (TEPA) | 3.0 - 4.5 | 80 - 120 |

| Class 2 | Activated Carbon | Polyethylenimine (PEI) | 2.5 - 3.8 | 75 - 100 |

| Class 3 | Metal-Organic Framework | Amine-functionalized linkers | 1.5 - 3.0 | 90 - 130 |

This table presents typical data for classes of materials to illustrate performance and is not specific to the title compound.

Precursor for Advanced Organic Electronic Materials (e.g., Non-Linear Optical materials, based on related structural motifs)